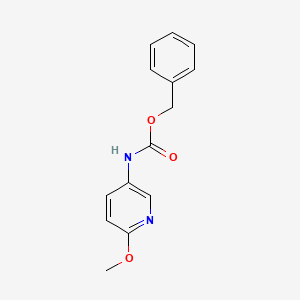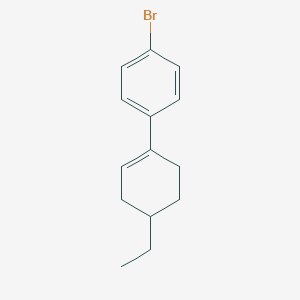
Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- is an organic compound that features a benzene ring substituted with a bromine atom and a 4-ethyl-1-cyclohexen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- typically involves the bromination of a precursor compound. One common method is the bromination of 4-(4-ethyl-1-cyclohexen-1-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of phenols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Scientific Research Applications
Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-4-(4-ethyl-1-cyclohexen-1-yl)- involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclohexenyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-bromo-4-ethyl-: Similar structure but lacks the cyclohexenyl group.
Benzene, 1-bromo-4-ethenyl-: Contains an ethenyl group instead of the cyclohexenyl group.
Benzene, 1-bromo-4-ethynyl-: Contains an ethynyl group instead of the cyclohexenyl group.
Properties
CAS No. |
72114-62-6 |
|---|---|
Molecular Formula |
C14H17Br |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
1-bromo-4-(4-ethylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C14H17Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h5,7-11H,2-4,6H2,1H3 |
InChI Key |
DSQICSMRCBUXKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


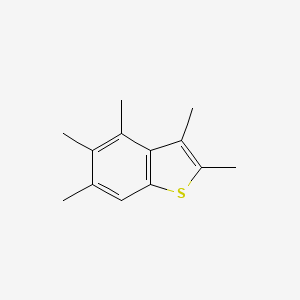

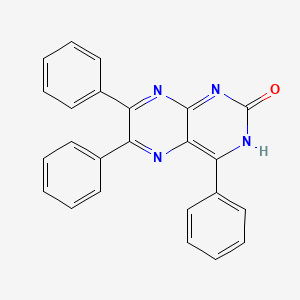
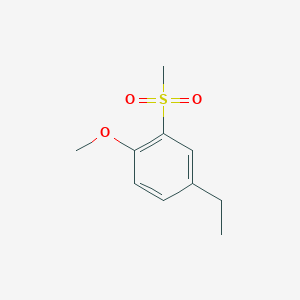


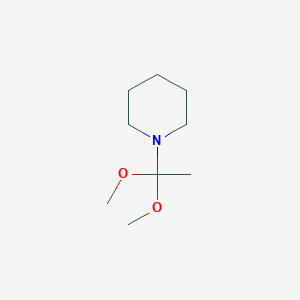

![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
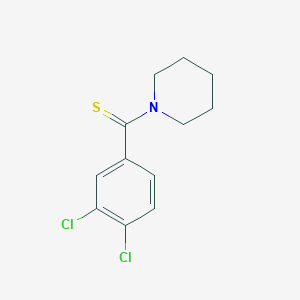
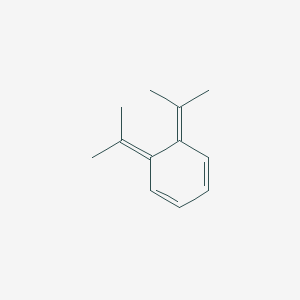
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
